molecular formula C33H63Fe2N3O24 B13816953 Iron(iii)choline citrate

Iron(iii)choline citrate

Cat. No.: B13816953
M. Wt: 997.5 g/mol
InChI Key: NYWMIMASXWUUPM-UHFFFAOYSA-K
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Description

Iron(III) choline citrate is a coordination compound formed by the interaction of iron(III) ions with choline and citrate ions. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and industry. The presence of iron(III) in the compound makes it a valuable source of iron, which is essential for numerous biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(III) choline citrate can be synthesized through the reaction of iron(III) chloride with choline chloride and citric acid in an aqueous medium. The reaction typically involves dissolving the reactants in water, followed by heating and stirring to ensure complete dissolution and reaction. The resulting solution is then cooled, and the product is precipitated out by adjusting the pH or by evaporating the solvent.

Industrial Production Methods: In industrial settings, the production of iron(III) choline citrate may involve large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The product is then purified through filtration, crystallization, or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Iron(III) choline citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation-Reduction: Reducing agents like ascorbic acid or sodium dithionite.

    Substitution: Ligands such as EDTA or other chelating agents.

    Photoreduction: Light exposure in the presence of oxygen.

Major Products:

    Iron(II) choline citrate: from reduction reactions.

    Various iron-ligand complexes: from substitution reactions.

Scientific Research Applications

Iron(III) choline citrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of iron(III) choline citrate involves the release of iron(III) ions, which can participate in various biochemical processes. The citrate ligand facilitates the solubilization and transport of iron, enhancing its bioavailability. In biological systems, iron(III) choline citrate can be reduced to iron(II), which is essential for oxygen transport, DNA synthesis, and other cellular functions .

Comparison with Similar Compounds

Uniqueness: Iron(III) choline citrate is unique due to the presence of choline, which enhances its solubility and bioavailability

Properties

Molecular Formula

C33H63Fe2N3O24

Molecular Weight

997.5 g/mol

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-hydroxyethyl(trimethyl)azanium;iron

InChI

InChI=1S/3C6H8O7.3C5H14NO.2Fe/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-6(2,3)4-5-7;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*7H,4-5H2,1-3H3;;/q;;;3*+1;;/p-3

InChI Key

NYWMIMASXWUUPM-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Fe].[Fe]

Origin of Product

United States

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